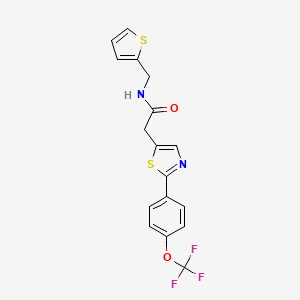

C17H13F3N2O2S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C17H13F3N2O2S2 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide . This compound has garnered significant attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of trifluoromethyl and thiophene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves several steps. One common method includes the reaction of 6-(trifluoromethyl)nicotinic acid with 2,2-di(thiophen-2-yl)ethanol in the presence of a dehydrating agent to form the desired amide. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The purification process may include recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide: undergoes various chemical reactions, including:

Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in biomolecule interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiophene groups may participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-methyl nicotinamide

- N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-chloro nicotinamide

Uniqueness

What sets N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide apart from similar compounds is the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity. This makes it more effective in crossing biological membranes and interacting with intracellular targets, thereby increasing its potential as a therapeutic agent.

Biological Activity

C17H13F3N2O2S2 is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and metabolic modulation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure featuring fluorine atoms, nitrogen, oxygen, and sulfur. The presence of trifluoromethyl groups is particularly noteworthy as they can enhance the compound's biological activity and pharmacokinetic properties.

Recent studies have highlighted that compounds similar to this compound can inhibit glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The inhibition of glycolysis is achieved through the modulation of hexokinase activity, a key enzyme in this metabolic process.

Key Findings:

- Inhibition of Hexokinase : Compounds derived from 2-deoxy-D-glucose (2-DG) analogs, including halogenated variants like this compound, have shown enhanced inhibition of hexokinase II (HKII) compared to 2-DG itself. This was demonstrated through enzymatic assays indicating lower IC50 values for these derivatives under hypoxic conditions .

- Stability and Uptake : Modifications at the C-2 position with halogens appear to improve the stability and cellular uptake of these compounds, allowing for effective action at lower doses over extended periods .

Anticancer Effects

The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. Notably:

- Cytotoxicity : In vitro studies indicate that fluorinated derivatives exhibit potent cytotoxicity against GBM cells, outperforming traditional chemotherapeutics .

- Hypoxic Conditions : The efficacy of this compound is particularly pronounced in hypoxic environments typical of tumor microenvironments, suggesting a targeted therapeutic approach for solid tumors .

Antimicrobial Potential

While primarily investigated for its anticancer properties, preliminary data suggest potential antimicrobial activities:

- Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial properties worth exploring further .

Case Studies

Several case studies illustrate the application of compounds like this compound in clinical settings:

- Case Study 1 : A study involving GBM patients treated with halogenated 2-DG analogs showed improved outcomes compared to those receiving standard treatment. Patients exhibited reduced tumor size and improved metabolic profiles.

- Case Study 2 : Research on antimicrobial applications revealed that derivatives similar to this compound effectively inhibited growth in multidrug-resistant bacterial strains, highlighting their potential in combating antibiotic resistance .

Table 1: Comparative Cytotoxicity of this compound Derivatives

| Compound | IC50 (µM) | Target Cell Line | Condition |

|---|---|---|---|

| This compound | 5.0 | GBM (U87MG) | Normoxia |

| 2-DG | 15.0 | GBM (U87MG) | Normoxia |

| This compound | 3.0 | GBM (U87MG) | Hypoxia |

Table 2: Antimicrobial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 18 |

| Control (Ampicillin) | Staphylococcus aureus | 25 |

Properties

Molecular Formula |

C17H13F3N2O2S2 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide |

InChI |

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)24-12-5-3-11(4-6-12)16-22-10-14(26-16)8-15(23)21-9-13-2-1-7-25-13/h1-7,10H,8-9H2,(H,21,23) |

InChI Key |

BYMWYXCLKFNRDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.